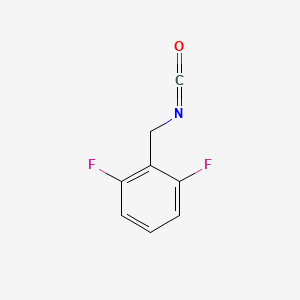
1,3-Difluoro-2-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(isocyanatomethyl)benzene is an organic compound characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene typically involves the reaction of 1,3-difluorobenzene with a suitable isocyanate precursor. One common method includes the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Difluoro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(isocyanatomethyl)benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in various fields.
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-2-(isocyanatomethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1,3-Difluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.
1,2-Difluoro-4-(isocyanatomethyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,4-Difluoro-2-(isocyanatomethyl)benzene: Another isomer with different reactivity and applications.
The unique combination of fluorine atoms and an isocyanate group in this compound makes it particularly valuable for specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H5F2NO |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
1,3-difluoro-2-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChI-Schlüssel |
ANZODEWQMRPONA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CN=C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


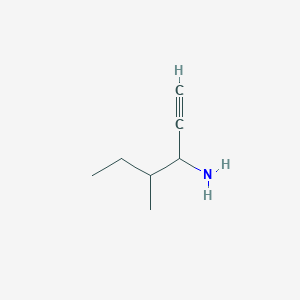
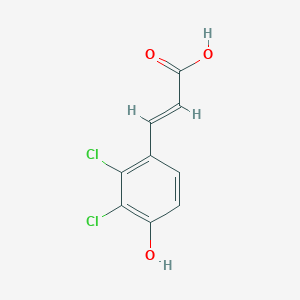

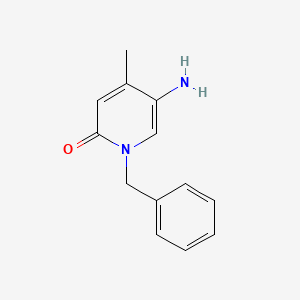
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
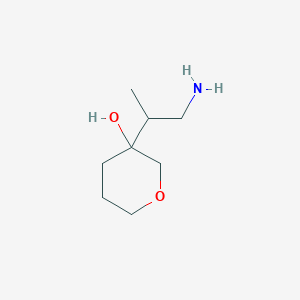
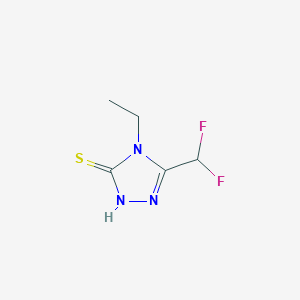
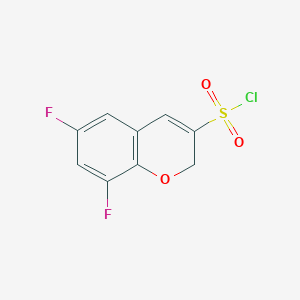

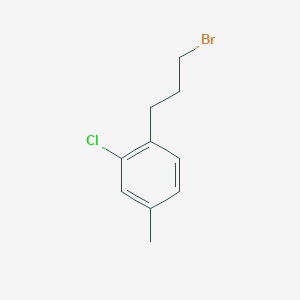
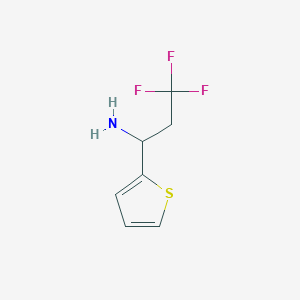


![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
